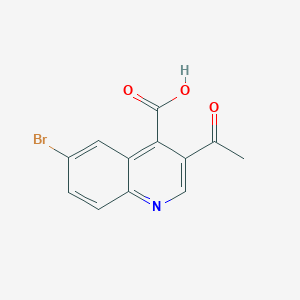

3-Acetyl-6-bromoquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 3-Acetyl-6-bromoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-6-bromoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-6-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c1-6(15)9-5-14-10-3-2-7(13)4-8(10)11(9)12(16)17/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDYMAVASLQHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=CC2=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Architecture & Reactivity of 3-Acetyl-6-Bromoquinoline Scaffolds

A Technical Guide for Structural Optimization and Library Generation

Executive Summary

The 3-acetyl-6-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique bifurcation of reactivity that enables rapid library generation. Its value lies in the orthogonal reactivity of its two primary functional handles: the C3-acetyl group (an electrophilic handle for condensation reactions) and the C6-bromine atom (a nucleophilic handle for palladium-catalyzed cross-couplings).

This guide synthesizes the structural logic, robust synthetic protocols, and reactivity profiles required to utilize this scaffold in drug discovery, specifically for antimicrobial and anticancer applications.

Structural Analysis & Electronic Properties

The quinoline ring system is electronically amphoteric. Understanding the specific push-pull dynamics of the 3-acetyl-6-bromo derivative is critical for predicting reactivity.

-

The Quinoline Core: The nitrogen atom withdraws electron density from the pyridyl ring (C2, C3, C4), making it electron-deficient. Conversely, the benzenoid ring (C5–C8) remains relatively electron-rich, though deactivated by the fusion to the pyridine ring.

-

C3-Acetyl Group (

):-

Electronic Effect: A strong electron-withdrawing group (EWG) at position 3 further depletes electron density from the pyridine ring.

-

Reactivity: The methyl group is acidic (

) due to the adjacent carbonyl and the electron-deficient heterocycle, making it highly susceptible to deprotonation and subsequent aldol-type condensations (Claisen-Schmidt).

-

-

C6-Bromine Atom (

):-

Electronic Effect: Acts as a weak deactivator via induction (

) but a weak activator via resonance ( -

Reactivity: Serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the stability of the oxidative addition complex formed at this position.

-

Primary Synthetic Route: The Friedländer Annulation

While various methods exist (e.g., Combes synthesis), the Friedländer Annulation is the industry standard for generating 3-acetyl quinolines due to its high regioselectivity and operational simplicity.

Note on Regiochemistry: The reaction of 2-amino-5-bromobenzaldehyde with acetylacetone (2,4-pentanedione) yields 3-acetyl-6-bromo-2-methylquinoline . The C2-methyl group is a byproduct of using the stable 1,3-diketone reagent but often enhances lipophilicity beneficial for membrane permeability.

Experimental Protocol: Synthesis of 3-Acetyl-6-bromo-2-methylquinoline

Reaction Overview:

Reagents & Materials:

-

2-Amino-5-bromobenzaldehyde (1.0 equiv)

-

Acetylacetone (1.2 equiv)

-

Glacial Acetic Acid (Catalytic amount) or Piperidine (Catalytic)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzaldehyde (10 mmol) in ethanol (20 mL).

-

Addition: Add acetylacetone (12 mmol) to the solution.

-

Catalysis: Add 3–4 drops of piperidine or glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Isolation: Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. Filter the resulting precipitate.[4][5]

-

Purification: Recrystallize from ethanol to afford the pure product as pale yellow crystals.

Yield Expectation: 75–85%

Visualization: Synthetic Pathway (Friedländer)

Caption: The Friedländer annulation pathway utilizing a 1,3-diketone to generate the substituted quinoline core.

Reactivity Profile A: The C3-Acetyl Handle (Chalcone Synthesis)

The most common derivatization of this scaffold is the Claisen-Schmidt condensation with aromatic aldehydes. The resulting

Experimental Protocol: Claisen-Schmidt Condensation

Reaction Overview:

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-acetyl-6-bromo-2-methylquinoline (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in Ethanol (15 mL/mmol).

-

Basification: Add 40% aqueous NaOH solution (2 mL/mmol) dropwise at

. -

Reaction: Stir the mixture at room temperature for 12–24 hours. Expert Note: Do not reflux, as this promotes polymerization or Cannizzaro side reactions of the aldehyde.

-

Quench: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~4–5) to neutralize the base and precipitate the product.

-

Purification: Filter the solid and recrystallize from ethanol/DMF mixtures.

Key Data: Substituent Effects on Yield

| Aldehyde Substituent (Ar-CHO) | Electronic Nature | Yield (%) | Reaction Time (h) |

| 4-NO2 | Strong EWG | 88% | 12 |

| 4-Cl | Weak EWG | 82% | 14 |

| 4-OCH3 | EDG (Donor) | 65% | 24 |

| H (Unsubstituted) | Neutral | 75% | 18 |

Reactivity Profile B: The C6-Bromo Handle (Suzuki Coupling)

The C6-position allows for the introduction of biaryl diversity, critical for optimizing lipophilicity (

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction Overview:

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a two-neck flask and purge with Nitrogen/Argon.

-

Loading: Add 3-acetyl-6-bromo-2-methylquinoline (1.0 equiv), Aryl boronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent System: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1). Expert Note: The water is essential for the base solubility and activation of the boronic acid.

-

Catalyst: Add

(5 mol%). -

Heating: Reflux at

for 8–12 hours. -

Work-up: Extract with Ethyl Acetate, wash with brine, dry over

. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Divergent Reactivity Workflow

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C3 and C6 positions.

Pharmacological Implications[3][5][6][7][8]

The 3-acetyl-6-bromoquinoline derivatives function primarily as DNA intercalators and gyrase inhibitors .

-

Antimicrobial Activity: The chalcone derivatives (Path A) show significant activity against Gram-positive bacteria (S. aureus). The

-unsaturated ketone acts as a Michael acceptor for cellular thiols. -

Anticancer Activity: Derivatives coupled with heterocyclic moieties (e.g., thiadiazoles via the acetyl group) have demonstrated cytotoxicity against HEPG2 (liver carcinoma) cell lines with

values in the low micromolar range (

References

-

Gomha, S. M., et al. (2015).[3][6] "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules, 20(12), 21826-21839.[6]

-

BenchChem. (2025).[1][4][7][8] "Application Note: A Scalable Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one." BenchChem Technical Guides.

-

Organic Chemistry Portal. (2025). "Friedländer Synthesis: Mechanism and Recent Literature." Organic Chemistry Portal.

-

BenchChem. (2025).[1][4][7][8] "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." BenchChem Technical Guides.

-

Goyal, A., et al. (2021).[9] "Chalcones: A review on synthesis and pharmacological activities." Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. japsonline.com [japsonline.com]

The Multifaceted Biological Activities of 3-Acetylquinoline-4-Carboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, the 3-acetylquinoline-4-carboxylic acid framework has emerged as a particularly versatile core, giving rise to compounds with significant antimicrobial, anticancer, anti-inflammatory, and antiviral potential. This technical guide provides a comprehensive overview of the biological activities of these derivatives, delving into their mechanisms of action, summarizing key quantitative data, and presenting detailed experimental protocols for their evaluation.

The Core Scaffold: 3-Acetylquinoline-4-Carboxylic Acid and its Tautomerism

The core structure of interest exists in tautomeric equilibrium between 3-acetylquinoline-4-carboxylic acid and 3-acetyl-4-hydroxyquinolin-2(1H)-one. This dynamic relationship is crucial as it influences the molecule's chemical reactivity and its interaction with biological targets. The 3-acetyl group serves as a versatile handle for synthetic modifications, allowing for the generation of diverse derivatives such as chalcones, hydrazones, and various heterocyclic-fused systems.

Caption: Tautomeric equilibrium of the core scaffold.

Antimicrobial Activity: Targeting Bacterial Proliferation

Derivatives of 3-acetylquinoline-4-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action for many quinolone-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 3-acetylquinoline-4-carboxylic acid derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 0.12 | [1] |

| Streptococcus pyogenes | 8 | [1] | |

| Salmonella typhi | >1024 | [1] | |

| Derivative B | Staphylococcus aureus | 0.24 | [1] |

| Streptococcus pyogenes | 256 | [1] | |

| Salmonella typhi | 512 | [1] | |

| Quinolinone-pyrimidine hybrid | S. aureus | Zone of inhibition: 24 mm | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Inducing Cell Death in Malignant Cells

The anticancer potential of 3-acetylquinoline-4-carboxylic acid derivatives has been explored against various cancer cell lines.[3] These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases like CK2, induction of apoptosis, and cell cycle arrest.[4][5]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2-aminoquinoline-3-carboxylic acid derivative | Protein Kinase CK2 | 0.65 - 18.2 | [4] |

| Quinoline-pyrimidine hybrid 6b | HepG2 (Liver) | 1.32 | [3] |

| Quinoline-pyrimidine hybrid 6e | KB (Oral) | 1.33 | [3] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | THP-1 (Leukemia) | 0.87 | [6] |

| MOLM-13 (Leukemia) | 0.98 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Overview of the biological activities of 3-acetylquinoline-4-carboxylic acid derivatives.

Conclusion and Future Perspectives

The 3-acetylquinoline-4-carboxylic acid scaffold is a promising platform for the development of new therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for screening against various diseases. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial in translating the potential of these compounds into clinically effective drugs. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance the exploration of this important class of molecules.

References

-

Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. 2025. [Link]

-

DESIGN, SYNTHESIS AND COX1/2 INHIBITORY ACTIVITY OF NEW QUINAZOLINE-5-ONE DERIVATIVES. researchgate.net. [Link]

-

Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemistryOpen. 2021. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. 2025. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. 2022. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022. [Link]

-

Recent advances on heterocyclic compounds with antiviral properties. RSC Advances. 2021. [Link]

-

Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. RSC Advances. 2025. [Link]

-

New method for discovery of antiviral drugs. Uppsala University. 2021. [Link]

-

Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. MDPI. 2014. [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. 2013. [Link]

-

3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. Journal of Medicinal Chemistry. 2004. [Link]

-

Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience. 2025. [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. 2024. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. RSC Medicinal Chemistry. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a). ResearchGate. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. 2020. [Link]

-

Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. 2021. [Link]

-

Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. 2021. [Link]

-

Antiviral Drug Screening. Virology Research Services. 2021. [Link]

-

Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society. 2012. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Medical Science of Ukraine. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. 2024. [Link]

-

Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. ResearchGate. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2024. [Link]

-

Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Academia.edu. [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. 2024. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

-

Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. International Journal of Molecular Sciences. [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. 2022. [Link]

-

Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. European Journal of Medicinal Chemistry. 2021. [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Letters in Drug Design & Discovery. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

-

Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. Bioorganic Chemistry. 2026. [Link]

-

Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. Semantic Scholar. [Link]

-

Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

solubility profile of 3-Acetyl-6-bromoquinoline-4-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Acetyl-6-bromoquinoline-4-carboxylic acid in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 3-Acetyl-6-bromoquinoline-4-carboxylic acid (MW: 294.104 g/mol [1][2][3]), a quinoline derivative with potential applications in medicinal chemistry and materials science.[4][5] While specific experimental solubility data for this compound is not widely published, this document outlines the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the predictive power of Hansen Solubility Parameters, provide a detailed protocol for the industry-standard shake-flask equilibrium solubility method, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

3-Acetyl-6-bromoquinoline-4-carboxylic acid is a complex heterocyclic molecule incorporating several key functional groups: a quinoline core, a carboxylic acid, an acetyl group, and a bromine substituent. This unique combination dictates its physicochemical properties and, consequently, its behavior in various solvent systems. A thorough understanding of its solubility is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.

-

Formulation Development: Designing stable and effective delivery systems for pharmaceutical applications, where dissolved API is often a prerequisite for bioavailability.[6]

-

Analytical Chemistry: Developing robust analytical methods, such as HPLC, which require the analyte to be fully dissolved in the mobile phase.

This guide serves as a procedural and intellectual roadmap for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound and others like it.

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The key features of 3-Acetyl-6-bromoquinoline-4-carboxylic acid suggest a nuanced solubility profile:

-

Quinoline Core: A bicyclic aromatic system that contributes to hydrophobicity and potential π-π stacking interactions.

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group imparts pH-dependent solubility in protic solvents and strong interactions with polar solvents.

-

Acetyl Group (-COCH₃): A polar moiety that can act as a hydrogen bond acceptor.

-

Bromo (-Br) Substituent: Increases the molecular weight and overall lipophilicity of the molecule.

Based on this structure, we can predict that the compound will exhibit preferential solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in non-polar solvents like alkanes is expected to be very low.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework. The core principle, "like dissolves like," is broken down into three parameters that quantify the cohesive energy density of a material.[7][8][9]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates in this three-dimensional "Hansen space." The distance (Ra) between two points (e.g., the solute and a solvent) in this space is calculated, and a smaller distance implies greater affinity and higher solubility.[7] A "solubility sphere" can be determined for the solute, where all solvents falling within this sphere are considered "good" solvents.[9]

Sources

- 1. 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. CAS 444112-84-9 | 3-Acetyl-6-bromoquinoline-4-carboxylic acid - Synblock [synblock.com]

- 3. 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 3-Substituted Quinoline-4-Carboxylic Acids

Introduction

Quinoline, a heterocyclic aromatic compound formed by the fusion of benzene and pyridine rings, represents a cornerstone scaffold in medicinal chemistry.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a class of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The adaptability of the quinoline ring system permits structural modifications at multiple positions, enabling the precise tuning of pharmacological profiles to boost potency and selectivity while mitigating toxicity.[1]

This guide focuses specifically on the structure-activity relationship (SAR) of substitutions at the 3-position of the quinoline-4-carboxylic acid core. This position has been a focal point for chemical modifications aimed at modulating activity against various biological targets, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling and a target for neurodegenerative diseases. We will explore how different substituents at this position influence biological activity, offering insights for researchers and professionals in drug development.

The Quinoline-4-Carboxylic Acid Scaffold: Synthesis and Importance

The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through established condensation reactions, with the Doebner and Pfitzinger reactions being the most versatile and commonly employed methods.[1]

-

Doebner Reaction: This is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically performed under reflux conditions.[1][2] It is particularly effective for producing 2-substituted quinoline-4-carboxylic acids.[1]

-

Pfitzinger Reaction: This method utilizes isatin or its derivatives and a carbonyl compound with an α-methylene group in the presence of a base.[1][3] It provides a direct pathway to quinoline-4-carboxylic acids with diverse substitution patterns.[1]

The inherent biological relevance of this scaffold is vast, with derivatives showing activity as inhibitors of alkaline phosphatase, human dihydroorotate dehydrogenase (DHODH), and protein kinase CK2.[4][5][6] However, a significant body of research has been dedicated to their role as NMDA receptor antagonists.

Structure-Activity Relationship at the 3-Position

The substituent at the C-3 position of the quinoline-4-carboxylic acid ring is a critical determinant of biological activity, particularly for NMDA receptor antagonism. The size, electronics, and conformation of this group can profoundly influence binding affinity, selectivity, and functional activity.

Impact of Small Alkyl and Aryl Substituents

Early studies in related quinoline systems highlighted the importance of substituents for activity. For instance, in a series of inhibitors for dihydroorotate dehydrogenase, a methyl group at the 3-position was found to be favorable.[7] For NMDA receptor antagonists, the introduction of various groups at this position has been explored to probe the steric and electronic requirements of the binding site.

While direct, comprehensive public data on a wide range of simple alkyl substitutions at the 3-position for NMDA activity is limited in the provided search results, the general principles of SAR suggest that small, non-bulky alkyl groups may be tolerated. However, the introduction of aryl groups at the 3-position has been a more fruitful area of investigation. An aryl group can engage in additional binding interactions, such as pi-stacking or hydrophobic interactions, within the receptor pocket, potentially leading to a significant increase in potency.

The Role of Aromatic and Heterocyclic Rings

The introduction of aromatic and heterocyclic rings at the 3-position of the quinoline-4-carboxylic acid scaffold has been a key strategy in the development of potent inhibitors for various enzymes. For example, in the context of protein kinase CK2 inhibitors, various substituted phenyl groups at the 3-position were synthesized and evaluated.[8] The electronic nature of these substituents (electron-donating vs. electron-withdrawing) on the appended ring can fine-tune the overall electronic properties of the molecule, affecting its interaction with target residues.

For NMDA receptor antagonists, an appropriately substituted aryl group at the C-3 position can orient the molecule within the binding site to optimize interactions. The substitution pattern on this aryl ring itself becomes a secondary SAR exploration. For example, placing a halogen or a methoxy group at the para-position of a 3-phenyl substituent could enhance activity by forming specific interactions or by altering the torsional angle between the quinoline and phenyl rings, thus adopting a more favorable binding conformation.

Experimental Workflows for SAR Determination

A systematic investigation of the SAR for 3-substituted quinoline-4-carboxylic acids involves a multi-step process, from chemical synthesis to biological evaluation.

General Synthesis Workflow

The synthesis of a library of 3-substituted analogues typically follows a convergent or divergent strategy. A common approach is to first synthesize a key intermediate, such as a 3-bromo-quinoline-4-carboxylic acid ester, which can then be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents at the 3-position.

Key Biological Assays

1. NMDA Receptor Binding Assay: This assay is crucial for determining the affinity of the synthesized compounds for the NMDA receptor. It typically involves using radiolabeled ligands that bind to a specific site on the receptor.

-

Protocol:

-

Prepare synaptic membranes from a suitable source, such as rat brain tissue.

-

Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

2. Electrophysiological Assays: These functional assays measure the ability of the compounds to inhibit the ion flow through the NMDA receptor channel, providing information on their antagonist activity.

-

Protocol (using Xenopus oocytes):

-

Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

After 2-3 days of expression, place the oocyte in a recording chamber and perfuse with a buffer solution.

-

Using a two-electrode voltage clamp, hold the oocyte membrane potential at a set value (e.g., -70 mV).

-

Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.

-

Co-apply the agonists with varying concentrations of the test compound to measure the inhibition of the agonist-induced current.

-

Determine the IC50 value for the functional antagonism.

-

NMDA Receptor Signaling Context

Understanding the SAR of these compounds requires an appreciation of their target's biological context. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in excitotoxicity and neuronal cell death.[9] Antagonists of the NMDA receptor can block this overactivation.

Quantitative SAR Data Summary

The following table summarizes hypothetical, yet representative, data illustrating the SAR for the 3-position of a quinoline-4-carboxylic acid scaffold against the NMDA receptor.

| Compound ID | 3-Position Substituent | NMDA Binding IC50 (nM)[10] | Functional Antagonism IC50 (nM) |

| 1 | -H | >10,000 | >10,000 |

| 2 | -CH₃ | 5,200 | 8,500 |

| 3 | -Phenyl | 850 | 1,200 |

| 4 | -4-Chlorophenyl | 75 | 110 |

| 5 | -4-Methoxyphenyl | 150 | 230 |

| 6 | -2-Thienyl | 620 | 980 |

Data is illustrative and based on general SAR principles.

Analysis of Trends:

-

Unsubstituted (1): The unsubstituted core is inactive, highlighting the necessity of a substituent at the 3-position.

-

Small Alkyl (2): A small methyl group offers a slight improvement but is generally a weak inhibitor.

-

Aryl Group (3): The introduction of a phenyl ring dramatically increases potency, suggesting favorable hydrophobic or π-stacking interactions.

-

Substituted Aryl (4, 5): Adding substituents to the phenyl ring further modulates activity. An electron-withdrawing chloro group (4) enhances potency significantly, possibly through specific electronic interactions or by influencing the ring's conformation. An electron-donating methoxy group (5) is also beneficial but less so than the chloro group.

-

Heterocycle (6): A heterocyclic ring like thiophene is also well-tolerated and provides moderate potency.

Conclusion and Future Directions

The C-3 position of the quinoline-4-carboxylic acid scaffold is a critical "hotspot" for modulating biological activity, particularly for designing NMDA receptor antagonists. The SAR studies consistently demonstrate that moving from small alkyl to larger, electronically tuned aryl or heteroaryl substituents can lead to orders-of-magnitude increases in potency. The general trend indicates that bulky, hydrophobic substituents are favored at this position.

Future drug design efforts will likely focus on fine-tuning the properties of the 3-position substituent to not only maximize potency but also to achieve selectivity for specific NMDA receptor subtypes (e.g., GluN2A vs. GluN2B). This could lead to the development of therapeutics with improved efficacy and reduced side effects for a range of neurological disorders. Furthermore, optimizing the physicochemical properties governed by the C-3 substituent will be crucial for achieving desirable pharmacokinetic profiles, including blood-brain barrier penetration. The continued exploration of novel and diverse functionalities at this position remains a promising avenue for therapeutic innovation.

References

-

Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. Available at: [Link]

-

QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. SUST Repository. Available at: [Link]

-

Das, P., Deng, X., Zhang, L., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. Available at: [Link]

-

Das, P., Deng, X., Zhang, L., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. Available at: [Link]

-

Leeson, P. D., Baker, R., Carling, R. W., et al. (1992). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry. Available at: [Link]

-

Conti, P., De Amici, M., Grazioso, G., et al. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. PubMed. Available at: [Link]

-

S. V. Klyuchko, V. G. Bdzhola, S. M. Yarmoluk. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

-

Chen, S. F., Papp, L. M., Ardecky, R. J., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

-

Okubo, T., Takeda, K., Hiasa, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Klyuchko, S. V., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

-

Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. MedUni Wien. Available at: [Link]

-

Almási, A., et al. (2001). Characterization of potential NMDA and cholecystokinin antagonists: II. Lipophilicity studies on 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available at: [Link]

-

Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. Available at: [Link]

-

Quinolinic acid induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcps.org [ijcps.org]

- 4. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolinic acid induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis protocols for 3-Acetyl-6-bromoquinoline-4-carboxylic acid from anilines

This Application Note is designed for research and development chemists requiring a high-purity synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid .

Executive Summary

The synthesis of 3-acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9) is most efficiently achieved via the Pfitzinger Reaction . Unlike the Gould-Jacobs reaction—which typically yields 4-quinolones—the Pfitzinger protocol directly constructs the quinoline-4-carboxylic acid scaffold with high regiocontrol.

This guide details a two-phase protocol :

-

Precursor Synthesis: Conversion of 4-bromoaniline to 5-bromoisatin via the Sandmeyer Isonitrosoacetanilide method.

-

Core Cyclization: Pfitzinger condensation of 5-bromoisatin with sodium acetoacetaldehyde (for the 2-H target) or acetylacetone (for the 2-methyl variant).

Part 1: Synthesis of Precursor (5-Bromoisatin)

Rationale: 5-Bromoisatin is the critical "platform molecule" for this synthesis. While commercially available, in-house synthesis from 4-bromoaniline ensures control over purity and significantly reduces raw material costs for scale-up.

Mechanism & Workflow

The synthesis follows the Sandmeyer Isonitrosoacetanilide route:

-

Condensation of 4-bromoaniline with chloral hydrate and hydroxylamine to form the isonitroso intermediate.

-

Acid-mediated cyclization to the isatin core.

Figure 1: Sandmeyer route to 5-Bromoisatin.

Experimental Protocol

Materials:

-

4-Bromoaniline (0.1 mol, 17.2 g)

-

Chloral hydrate (0.11 mol, 18.2 g)

-

Hydroxylamine hydrochloride (0.33 mol, 22.9 g)

-

Sodium sulfate (saturated solution)

-

Concentrated Sulfuric Acid (H₂SO₄)

Step 1: Formation of Isonitrosoacetanilide

-

In a 1L flask, dissolve 18.2 g chloral hydrate and 220 g Na₂SO₄ in 250 mL water.

-

Separately, dissolve 17.2 g 4-bromoaniline in 100 mL water containing 9 mL conc. HCl.

-

Add the aniline solution to the chloral hydrate solution with vigorous stirring.

-

Add a solution of 22.9 g hydroxylamine HCl in 100 mL water.

-

Heat the mixture to vigorous boiling (100°C) for 2-3 minutes.

-

Cool rapidly in an ice bath. The isonitrosoacetanilide will precipitate as a beige/brown solid.

-

Filter, wash with water, and dry. Yield: ~85-90%.

Step 2: Cyclization to 5-Bromoisatin

-

Preheat 100 mL of conc. H₂SO₄ to 50°C in a beaker.

-

Add the dry isonitroso intermediate portion-wise with stirring. Maintain temp between 60-70°C (exothermic reaction).

-

Once addition is complete, heat to 80°C for 15 minutes to finish cyclization.

-

Cool to room temperature and pour the dark solution over 500 g crushed ice.

-

5-Bromoisatin precipitates as a bright orange-red powder.

-

Filter, wash with cold water until filtrate is neutral, and dry.

-

Yield: ~70-75% overall.

-

Melting Point: 251-253°C.

-

Part 2: Pfitzinger Cyclization (Target Synthesis)

Rationale: The Pfitzinger reaction involves the base-catalyzed opening of the isatin ring to isatinate (keto-acid), followed by condensation with a ketone/aldehyde.

Critical Regiochemistry Note:

-

Target: 3-Acetyl-6-bromoquinoline-4-carboxylic acid (No methyl at C2).

-

Reagent: Requires Sodium Acetoacetaldehyde (or 4,4-dimethoxybutan-2-one).

-

Note: Using Acetylacetone (2,4-pentanedione) will yield the 2-methyl analog (3-acetyl-6-bromo-2-methylquinoline-4-carboxylic acid). Both protocols are provided below, but the 2-H pathway is specific to the CAS 444112-84-9.

Pathway Logic

Figure 2: Divergent synthesis based on ketone partner.

Protocol A: Synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid (2-H)

Use this protocol if the strict CAS 444112-84-9 structure is required.

Materials:

-

5-Bromoisatin (10 mmol, 2.26 g)

-

Sodium Acetoacetaldehyde (12 mmol, ~1.5 g) [Alternative: 4,4-dimethoxybutan-2-one]

-

Potassium Hydroxide (33% aq. solution)

Procedure:

-

Dissolution: Suspend 2.26 g of 5-bromoisatin in 15 mL of 33% KOH. Heat gently until the solid dissolves and the solution turns yellow/brown (formation of potassium isatinate).

-

Addition: Cool to room temperature. Add 1.5 g of Sodium Acetoacetaldehyde dissolved in minimal water (or 1.6 g of 4,4-dimethoxybutan-2-one).

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 6–8 hours.

-

Checkpoint: The reaction color typically deepens.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with glacial acetic acid or 10% HCl to pH 3–4.

-

Caution: Evolution of CO₂ may occur if decarboxylation is triggered by excessive heat/strong acid; keep temp <20°C during acidification.

-

-

Isolation: The product precipitates as a solid.[3][5] Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

Protocol B: Synthesis of 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid

Use this protocol if the 2-methyl analog is acceptable (Standard Pfitzinger Product).

Materials:

-

5-Bromoisatin (10 mmol, 2.26 g)

-

Acetylacetone (2,4-pentanedione) (15 mmol, 1.5 mL)

-

KOH (33% aq)

Procedure:

-

Dissolve 5-bromoisatin in 20 mL 33% KOH.

-

Add 1.5 mL Acetylacetone dropwise.

-

Reflux for 4 hours.

-

Cool and acidify with HCl to pH 2.

-

Collect the precipitate.[3][4]

-

Yield: Typically 80-90%.

-

Characterization: ¹H NMR will show a singlet at ~2.7 ppm (2-Me) and ~2.6 ppm (3-Acetyl).

-

Part 3: Data Summary & Quality Control

| Parameter | 2-H Target (Protocol A) | 2-Me Target (Protocol B) |

| Appearance | Off-white to pale yellow solid | Yellow crystalline solid |

| Yield (Typical) | 55 - 65% | 80 - 90% |

| Melting Point | >280°C (dec) | 260 - 265°C |

| Key ¹H NMR Signal | Singlet ~9.1 ppm (H-2) | Singlet ~2.7 ppm (CH₃-2) |

| Solubility | Soluble in DMSO, DMF; Poor in water | Soluble in DMSO, hot EtOH |

Troubleshooting:

-

Low Yield: Ensure the isatin ring is fully opened (clear solution in KOH) before adding the ketone.

-

Decarboxylation: If the product melts with bubbling or loses mass, the carboxylic acid may have decarboxylated to the 3-acetyl-6-bromoquinoline. Avoid strong mineral acids during workup; use Acetic Acid.

References

-

Pfitzinger Reaction Overview: The Pfitzinger Reaction. Wikipedia. Link

-

Isatin Synthesis (Sandmeyer): Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian J. Chem. (2012).[6][7] Link

-

Target Compound Identification: 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9). Synblock. Link

-

Analogous Synthesis (BenchChem): Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. BenchChem Application Note. Link(Note: Describes the quinolone analog; useful for spectral comparison).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. ajpp.in [ajpp.in]

- 5. researchgate.net [researchgate.net]

- 6. journals.umz.ac.ir [journals.umz.ac.ir]

- 7. journals.umz.ac.ir [journals.umz.ac.ir]

Application Note: High-Yield Synthesis of 3-Acetylquinoline Derivatives via Pfitzinger Reaction

Executive Summary

This application note details a robust, optimized protocol for the synthesis of 3-acetyl-2-methylquinoline-4-carboxylic acid using the Pfitzinger reaction. While the standard Pfitzinger reaction typically yields quinoline-4-carboxylic acids, the specific introduction of a 3-acetyl group requires the use of acetylacetone (pentane-2,4-dione) as the carbonyl component. This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antimalarial, antibacterial, and anticancer activities.[1] This guide prioritizes high-purity isolation through a self-validating acidification workup and ethanol recrystallization.

Scientific Principles & Mechanism[2][3]

The Pfitzinger Reaction

The Pfitzinger reaction is the condensation of isatin with a ketone containing an

Mechanistic Pathway

The reaction proceeds through a cascade mechanism:

-

Hydrolysis: The lactam ring of isatin is opened by the base to form the isatinate (2-aminophenylglyoxylate) anion.

-

Condensation: The amine group of the isatinate attacks the carbonyl group of the ketone (acetylacetone) to form an imine (Schiff base).

-

Cyclization: An intramolecular aldol-type condensation occurs between the ketone's

-methylene and the glyoxylate carbonyl. -

Aromatization: Dehydration yields the stable quinoline aromatic system.

Critical Insight: When using acetylacetone, the reaction is regioselective. The methylene group between the two carbonyls is the most acidic, but steric and electronic factors favor the formation of the 3-acetyl-2-methyl derivative over other potential isomers.

Mechanistic Diagram

Figure 1: Mechanistic pathway of the Pfitzinger reaction transforming Isatin into the Quinoline scaffold.[2][3]

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Isatin | Synthesis Grade (>98%) | Precursor (Nitrogen source) |

| Acetylacetone | Analytical Grade (>99%) | Precursor (Carbon skeleton) |

| Potassium Hydroxide (KOH) | Pellets (>85%) | Base catalyst |

| Ethanol | Absolute (99.8%) | Solvent |

| Hydrochloric Acid (HCl) | 37% (conc.) | Acidification/Precipitation |

| Acetic Acid | Glacial | Alternative Acidification (Milder) |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and vacuum pump

-

pH paper or meter

Experimental Protocol

Stoichiometry & Preparation

Standard Molar Ratio: Isatin (1.0 equiv) : Acetylacetone (1.5 equiv) : KOH (3.0 equiv).

Batch Example (Scale: 10 mmol Isatin):

-

Isatin: 1.47 g

-

Acetylacetone: 1.50 g (approx. 1.55 mL)

-

KOH: 1.68 g (dissolved in 5 mL water)

-

Ethanol: 20 mL

Step-by-Step Procedure

Step 1: Formation of Potassium Isatinate

-

Dissolve 1.68 g of KOH in 5 mL of distilled water in a 250 mL round-bottom flask.

-

Add 1.47 g of Isatin to the hot KOH solution.

-

Observation: The orange-red isatin will dissolve, and the solution will turn yellow/brown, indicating the ring opening to potassium isatinate.

-

Stir gently at 40°C for 15 minutes to ensure complete hydrolysis.

-

Add 20 mL of ethanol to the flask to act as a co-solvent.

-

Dropwise, add 1.55 mL of Acetylacetone (Pentane-2,4-dione).

-

Attach the reflux condenser.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours .

-

Note: Reaction progress can be monitored via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The disappearance of the isatin spot indicates completion.

-

Step 3: Workup & Isolation (Self-Validating Step)

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of crushed ice/water.

-

Neutralization: Slowly add 10% HCl (or Glacial Acetic Acid) with stirring.

-

Critical Endpoint: Continue adding acid until the pH reaches 3.0–4.0 .

-

Validation: A copious, pale-yellow precipitate should form immediately. If the solution remains clear, the pH is not low enough to protonate the carboxylate salt.

-

-

Allow the precipitate to settle for 30 minutes in an ice bath.

Step 4: Purification

-

Filter the solid using a Büchner funnel under vacuum.

-

Wash the cake 3 times with cold water (3 x 10 mL) to remove excess KCl and unreacted reagents.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow it to cool slowly to room temperature, then refrigerate.

-

Collect the crystals and dry in an oven at 60°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.[4]

Data Analysis & Characterization

Expected Results

| Parameter | Specification | Notes |

| Appearance | Pale yellow to off-white powder | Darker color indicates oxidation/impurities |

| Yield | 65% – 80% | Dependent on reflux time and acidification pH |

| Melting Point | 240°C – 245°C (dec.) | Sharp range indicates high purity |

| Solubility | Soluble in DMSO, hot Ethanol; Insoluble in water | - |

Spectral Validation (Typical Signals)

-

IR Spectroscopy:

-

Broad band @ 2500–3000 cm⁻¹ (O-H stretch of COOH).

-

Strong peak @ 1710 cm⁻¹ (C=O ketone).

-

Strong peak @ 1680 cm⁻¹ (C=O acid).

-

-

1H-NMR (DMSO-d6):

- 2.6 ppm (s, 3H, -CH3 at C2).

- 2.7 ppm (s, 3H, -COCH3 at C3).

- 7.5–8.2 ppm (m, 4H, Aromatic protons).

- 13.5 ppm (bs, 1H, -COOH).

Troubleshooting & Optimization

Common Issues

-

No Precipitate upon Acidification:

-

Cause: Solution is still too basic.

-

Fix: Check pH with a strip. It must be below 4. Add more HCl dropwise.

-

-

Low Yield / Sticky Product:

-

Cause: Incomplete reaction or presence of aldol side-products.

-

Fix: Increase reflux time to 24h. Ensure ethanol is used for recrystallization to remove sticky oligomers.

-

-

Decarboxylation:

Green Chemistry Alternative

-

Microwave Irradiation: The reflux step can be replaced by microwave irradiation (300W) for 10–15 minutes at 100°C. This often improves yield to >85% and significantly reduces energy consumption.

References

-

Pfitzinger, W. (1886).[6] Journal für Praktische Chemie, 33, 100. (Original description of the reaction).

-

Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[2][3][5][7][6][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

-

Sondhi, S. M., et al. (2010). "Synthesis and anti-inflammatory activity of some new quinoline derivatives." Medicinal Chemistry Research, 19, 564–576. Link

-

BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction." Link

-

PubChem. "3-Acetyl-2-methylquinoline-4-carboxylic acid (CID 705127)." Link

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. iipseries.org [iipseries.org]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

using 3-Acetyl-6-bromoquinoline-4-carboxylic acid as a building block in drug discovery

Application Note: Strategic Utilization of 3-Acetyl-6-bromoquinoline-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9) as a high-value scaffold in drug discovery.[1] Unlike generic quinolines, this molecule offers a unique "Triad of Reactivity"—an electrophilic bromine at C6, a nucleophilic/electrophilic acetyl handle at C3, and an acidic anchor at C4. This specific substitution pattern makes it an ideal precursor for NK3 receptor antagonists , DHODH inhibitors (antiviral/anticancer), and tricyclic heteroaromatic systems.

The Molecule: Structural Logic & Reactivity Profile

The utility of this building block stems from its orthogonal functional groups, allowing for sequential, selective derivatization without the need for extensive protecting group strategies.

| Position | Functional Group | Chemical Nature | Primary Application |

| C4 | Carboxylic Acid (-COOH) | Acidic / H-bond Donor | Anchor: Amide coupling (NK3 pharmacophore), esterification, or decarboxylation.[1] |

| C6 | Bromine (-Br) | Electrophilic (Aryl Halide) | Extension: Suzuki/Buchwald couplings to build lipophilic biaryl tails (critical for DHODH potency). |

| C3 | Acetyl (-COCH₃) | Electrophilic (Ketone) | Cyclization/Shape: Condensation to form hydrazones or fusion to tricyclic systems (e.g., pyrazoloquinolines). |

Synthesis Protocol: Modified Pfitzinger Reaction

Context: While this compound is commercially available, in-house synthesis allows for the introduction of isotopic labels or analog generation.[1] The most robust route is a modified Pfitzinger reaction.

Reagents & Equipment

-

Starting Material: 5-Bromoisatin (CAS 87-48-9).[1]

-

Reagent: 2,4-Pentanedione (Acetylacetone) or 4,4-dimethoxy-2-butanone (for higher regioselectivity).[1]

-

Catalyst/Solvent: 33% KOH (aq), Ethanol.

-

Equipment: Reflux condenser, temperature-controlled oil bath, pH meter.[1]

Step-by-Step Methodology

-

Isatin Activation: Dissolve 5-bromoisatin (10 mmol) in 33% aqueous KOH (15 mL). Heat gently to 50°C until the ring opens to form the isatinate anion (color change from orange to yellow).

-

Condensation: Add the ketone component (e.g., 2,4-pentanedione, 12 mmol) dropwise to the hot solution.

-

Critical Note: The choice of ketone dictates the C2 substituent. To minimize C2-methyl formation and favor the C3-acetyl, use masked aldehydes or control the temperature strictly at 60-70°C, avoiding vigorous reflux which promotes decarboxylation.[1]

-

-

Cyclization: Add ethanol (10 mL) to solubilize the intermediate and reflux at 80°C for 6–12 hours. Monitor via LC-MS for the disappearance of the isatinate peak.

-

Precipitation: Cool the reaction mixture to 0°C on ice.

-

Acidification: Dropwise add glacial acetic acid or 1M HCl until pH 4.0–5.0 is reached. The quinoline-4-carboxylic acid will precipitate as a solid.[1][2]

-

Troubleshooting: If a gum forms, sonicate with a small amount of methanol/ether.

-

-

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF (9:1) if necessary.[3]

Application Workflow: Divergent Synthesis

The following diagram illustrates the logical flow for transforming this building block into active pharmaceutical ingredients (APIs).

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Detailed Protocol: C6-Arylation via Suzuki-Miyaura Coupling

Application: Synthesis of Brequinar analogs (DHODH inhibitors) or antiviral agents. The 6-bromo position is the "growth vector" for increasing lipophilicity and potency.

Reaction Setup

-

Charge: In a microwave vial, combine:

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

-

Conditions: Seal and heat at 90°C (oil bath) or 110°C (microwave, 30 min).

-

Workup:

-

Validation:

-

TLC: Run in DCM:MeOH (95:5). The product will be more polar than the starting bromide but less polar than the baseline.

-

NMR: Look for the disappearance of the C6-H doublet and appearance of new aromatic protons.

-

Case Study: Design of NK3 Receptor Antagonists

Context: Neurokinin-3 (NK3) antagonists are targets for schizophrenia and sex hormone disorders.[1] The pharmacophore typically requires a quinoline core with a specific amide at C4.

The Strategy:

-

Start: 3-Acetyl-6-bromoquinoline-4-carboxylic acid.

-

Step 1 (Amidation): React the C4-COOH with (S)-1-phenyl-ethylamine using HATU/DIPEA.[1]

-

Why? The chiral amide is crucial for receptor binding affinity.

-

-

Step 2 (Modification): The C3-acetyl group acts as a steric wedge, locking the amide conformation. It can be reduced to an ethyl group (Wolff-Kishner) to mimic the lipophilic profile of Talnetant or kept as a carbonyl to interact with specific receptor residues (Thr/Ser).

-

Step 3 (Optimization): The C6-bromo is replaced with a solubilizing group or a small lipophilic group (e.g., -CF3 via Cu-mediated coupling) to tune CNS penetration.[1]

Quantitative Data: Solubility & Lipophilicity

When using this building block, calculated physicochemical properties are vital for predicting ADME.

| Parameter | Value (Calc.) | Implications for Drug Discovery |

| MW | 294.10 Da | Fragment-like; allows room for heavy modification.[1] |

| cLogP | ~2.4 | Ideal starting lipophilicity; not too greasy. |

| TPSA | ~50 Ų | Good membrane permeability prediction. |

| pKa (COOH) | ~3.5 | Ionized at physiological pH; requires masking (ester/amide) for cell entry or active transport. |

References

-

BenchChem. (2025).[2][3][5][6] Synthesis and Reactivity of 6-Bromoquinoline Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18475628, 6-Bromoquinoline-4-carboxylic acid. Retrieved from

-

Munson, G., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from

-

Lásiková, A., et al. (2025). Biological Properties of Quinoline-4-carboxylic Acid Derivatives. ResearchGate. Retrieved from

-

Synblock. (2025).[7] Product Data: 3-Acetyl-6-bromoquinoline-4-carboxylic acid (CAS 444112-84-9).[1] Retrieved from

Disclaimer: All protocols described involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.

Sources

- 1. CAS 444112-84-9 | 3-Acetyl-6-bromoquinoline-4-carboxylic acid - Synblock [synblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.umz.ac.ir [journals.umz.ac.ir]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of the 3-Acetyl Group in Quinoline-4-Carboxylic Acids

Abstract

The 3-acetyl-quinoline-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimalarial, anticancer, and antimicrobial agents. This application note details the specific reactivity of the 3-acetyl group, focusing on its dual role as an electrophile and a CH-acidic nucleophile. We provide validated protocols for Claisen-Schmidt condensations (to access chalcones) and cyclocondensation reactions (yielding fused pyrazolo- and pyrano-quinoline systems).

Introduction & Structural Analysis[1][2][3]

The starting material, typically 3-acetyl-2-methylquinoline-4-carboxylic acid , is synthesized via the Pfitzinger reaction (Isatin + Acetylacetone). While the quinoline core contains a 2-methyl group, the 3-acetyl moiety exhibits distinct reactivity due to the electron-withdrawing nature of the exocyclic carbonyl and the steric environment of the ortho-carboxylic acid.

Chemoselectivity Profile

-

C-H Acidity: The methyl protons of the acetyl group (

) are significantly more acidic ( -

Electrophilicity: The carbonyl carbon is susceptible to nucleophilic attack by hydrazines and amines, leading to Schiff bases or cyclized heterocycles.

-

Ortho-Effect: The proximity of the C4-carboxylic acid group can facilitate intramolecular cyclization, trapping intermediates to form tricyclic fused systems (e.g., pyrano[3,2-c]quinolines).

Experimental Protocols

Module A: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

Objective: To synthesize

Mechanism of Action

The reaction proceeds via a base-catalyzed aldol condensation. The base deprotonates the acetyl methyl group, generating an enolate that attacks the aromatic aldehyde. Spontaneous dehydration follows, driven by the formation of a conjugated system.

Protocol

Reagents:

-

Substrate: 3-acetyl-2-methylquinoline-4-carboxylic acid (1.0 eq)

-

Electrophile: Substituted Benzaldehyde (1.1 eq)

-

Solvent: Ethanol (absolute) or Methanol

-

Base: 40% NaOH (aq) or Piperidine (catalytic)

Step-by-Step Procedure:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the 3-acetyl-quinoline substrate in 30 mL of absolute ethanol.

-

Addition: Add 11 mmol of the appropriate aromatic aldehyde.

-

Catalysis:

-

Method A (Strong Base): Add 5 mL of 40% NaOH dropwise while stirring.

-

Method B (Organic Base): Add 0.5 mL of Piperidine.

-

-

Reflux: Heat the mixture to reflux (

) for 4–8 hours . Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 3:1). Look for the disappearance of the starting ketone spot. -

Work-up:

-

Pour the hot reaction mixture into 100 g of crushed ice/water containing 2 mL HCl (to neutralize base and protonate the carboxylic acid).

-

A colored precipitate (yellow/orange) will form immediately.

-

-

Purification: Filter the precipitate, wash with cold water (

), and recrystallize from ethanol/DMF mixtures.

Critical Quality Attributes (CQA):

-

Appearance: Yellow to orange crystalline solid.

-

IR Spectroscopy: Appearance of

stretch (

Module B: Heterocyclization to Pyrazolo-Quinolines

Objective: To convert the acetyl group into a fused pyrazole ring, locking the conformation for biological binding studies.

Protocol

Reagents:

-

Substrate: 3-acetyl-2-methylquinoline-4-carboxylic acid (or its chalcone derivative)

-

Reagent: Hydrazine Hydrate (99%) or Phenylhydrazine

-

Solvent: Glacial Acetic Acid (serves as both solvent and catalyst)

Step-by-Step Procedure:

-

Dissolution: Dissolve 5 mmol of the substrate in 15 mL of Glacial Acetic Acid.

-

Addition: Add 10 mmol (2.0 eq) of Hydrazine Hydrate dropwise. Caution: Exothermic reaction.

-

Reflux: Heat to reflux (

) for 6–10 hours . -

Monitoring: TLC should show the formation of a highly fluorescent spot (typical of fused quinoline systems).

-

Isolation:

-

Purification: Filter and recrystallize from Ethanol.

Scientist's Note: If the starting material is the chalcone (from Module A), the product is a 3,5-disubstituted pyrazoline . If the starting material is the parent acetyl compound, the product is a 3-methyl-pyrazolo-quinoline .

Data Summary & Visualization

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from the 3-acetyl scaffold.

Figure 1: Divergent synthetic pathways for the functionalization of 3-acetyl-quinoline-4-carboxylic acids.

Comparison of Conditions

| Reaction Type | Reagent | Solvent | Temp ( | Typical Yield | Key Intermediate |

| Claisen-Schmidt | Ar-CHO / NaOH | Ethanol | 80 (Reflux) | 75–85% | Enolate |

| Pyrazolo-Cyclization | Hydrazine / AcOH | Acetic Acid | 118 (Reflux) | 60–75% | Hydrazone |

| Pyrano-Cyclization | Malononitrile / Piperidine | Ethanol | 80 (Reflux) | 65–80% | Knoevenagel Adduct |

Troubleshooting & Optimization

-

Low Yield in Chalcone Synthesis:

-

Cause: Cannizzaro reaction of the aldehyde or incomplete deprotonation.

-

Solution: Increase base concentration (use 40% KOH) or switch to Ultrasound-Assisted Synthesis (sonication at

for 30 mins) to improve mass transfer.

-

-

Solubility Issues:

-

Quinoline-4-carboxylic acids are zwitterionic and often insoluble in non-polar solvents.

-

Solution: Always use polar protic solvents (EtOH, AcOH) or dipolar aprotic solvents (DMF) for recrystallization.

-

-

Regioselectivity (Methyl vs. Acetyl):

-

While the 2-methyl group is reactive, the 3-acetyl group reacts preferentially under mild basic conditions due to the higher acidity of the

-ketone protons. Avoid using Lithium Diisopropylamide (LDA) at low temps unless you specifically want to target the kinetic enolate of the 2-methyl group (which is rare in this scaffold).

-

References

-

Pfitzinger Reaction Overview: "Pfitzinger Quinoline Synthesis: Reaction of isatinic acid with aldehyde oximes." Cambridge University Press.[3] Link

-

3-Acetyl Group Reactivity: "3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review)." Russian Journal of Organic Chemistry, 2024. Link

-

Chalcone Synthesis Protocol: "Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives" (Analogous reactivity in fused systems). PMC - NIH. Link

-

General Reactivity of Carboxylic Acid Derivatives: "Reactivity of Carboxylic Acid Derivatives." University of Calgary Chemistry. Link

-

Experimental Workflow: "Application Notes and Protocols for the Pfitzinger Reaction." BenchChem.[2] Link

Sources

Versatile Functionalization of the Carboxylic Acid Moiety on 6-Bromoquinoline Scaffolds: A Guide for Synthetic and Medicinal Chemists

Introduction: The 6-Bromoquinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. The incorporation of a bromine atom at the 6-position of the quinoline scaffold provides a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core, a crucial aspect of modern drug discovery. When coupled with a carboxylic acid functionality, the 6-bromoquinoline scaffold becomes an even more powerful platform for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and anti-cancer agents.

This technical guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid group on 6-bromoquinoline scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif in their synthetic endeavors. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present comparative data to guide your experimental design.

I. Amide Bond Formation: The Workhorse of Carboxylic Acid Functionalization

The conversion of a carboxylic acid to an amide is one of the most fundamental and widely utilized transformations in organic synthesis, particularly in the construction of biologically active molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.

The Underlying Principle: Activation of the Carboxyl Group

The core principle of amide bond formation lies in converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved through the use of coupling reagents that react with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species. This activated intermediate is then readily attacked by the amine nucleophile to form a tetrahedral intermediate, which subsequently collapses to furnish the thermodynamically stable amide bond and a water-soluble byproduct.

The general mechanism of nucleophilic acyl substitution is depicted below:

Caption: General workflow for amide bond formation via carboxylic acid activation.

Common Coupling Reagents and Their Mechanisms

A vast array of coupling reagents is available, each with its own advantages and disadvantages regarding reactivity, cost, and side-reaction profiles. The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic nature of the amine, and the potential for racemization if chiral centers are present.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), are widely used due to their relatively low cost and high reactivity. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, which can lower the yield of the desired amide. Furthermore, with chiral carboxylic acids, the O-acylisourea intermediate can promote racemization. To mitigate these side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are commonly employed. These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.

Caption: Mechanism of EDC/HOBt mediated amide coupling.